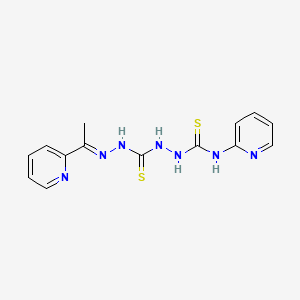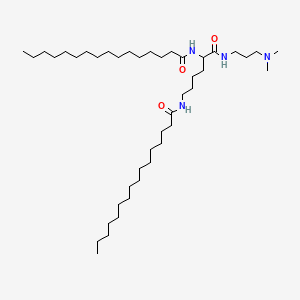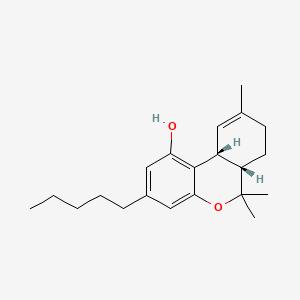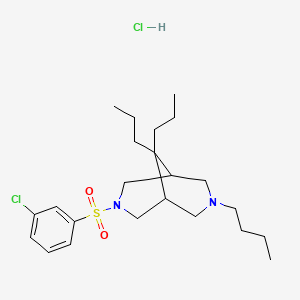
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route may include:
- Formation of the bicyclic core structure through a cyclization reaction.
- Introduction of the butyl and dipropyl groups via alkylation reactions.
- Incorporation of the 3-chlorophenylsulfonyl group through a sulfonylation reaction.
- Final purification and isolation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound may have potential applications as a pharmaceutical agent. Its unique structure and functional groups could contribute to its activity against specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials, catalysts, or other industrial products. Its diverse reactivity and stability make it a versatile compound for various applications.
Mécanisme D'action
The mechanism of action of 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride will depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,7-Diazabicyclo(3.3.1)nonane, 3-butyl-7-((3-chlorophenyl)sulfonyl)-9,9-dipropyl-, monohydrochloride may include other bicyclic amines or sulfonyl-containing compounds. Examples could include:
- 3,7-Diazabicyclo(3.3.1)nonane derivatives with different substituents.
- Sulfonyl-containing compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure
Propriétés
Numéro CAS |
120466-65-1 |
|---|---|
Formule moléculaire |
C23H38Cl2N2O2S |
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
3-butyl-7-(3-chlorophenyl)sulfonyl-9,9-dipropyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C23H37ClN2O2S.ClH/c1-4-7-13-25-15-19-17-26(29(27,28)22-10-8-9-21(24)14-22)18-20(16-25)23(19,11-5-2)12-6-3;/h8-10,14,19-20H,4-7,11-13,15-18H2,1-3H3;1H |
Clé InChI |
ZDBMKYUIDNSRFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC2CN(CC(C1)C2(CCC)CCC)S(=O)(=O)C3=CC(=CC=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



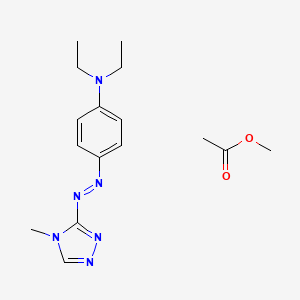


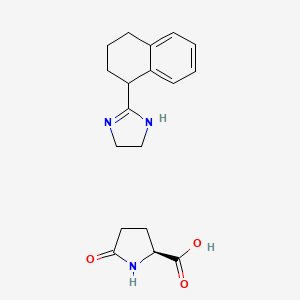
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)
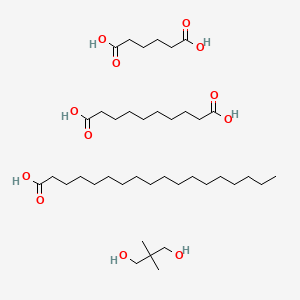


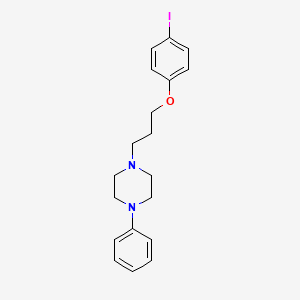
![N,N-dimethyl-2-[1-(4-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696294.png)
